N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 314076-37-4
VCID: VC7492626
InChI: InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

CAS No.: 314076-37-4

Cat. No.: VC7492626

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide - 314076-37-4

Specification

CAS No. 314076-37-4
Molecular Formula C17H16N2OS
Molecular Weight 296.39
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
Standard InChI InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Standard InChI Key HYWVXZNOBMXHDR-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, a bicyclic structure comprising a benzene ring fused to a partially saturated thiophene ring. The thiophene moiety is substituted at position 2 with an acetamide group (NHCO-\text{NHCO}-) linked to a 3-methylbenzene ring. At position 3 of the benzothiophene, a cyano group (C#N-\text{C}\#\text{N}) introduces electronegativity and polarity .

Key Structural Attributes:

  • Bicyclic System: The tetrahydrobenzothiophene core provides rigidity and influences solubility.

  • Cyano Group: Enhances hydrogen-bonding potential and metabolic stability.

  • 3-Methylbenzamide: Contributes hydrophobic interactions and steric effects.

The IUPAC name, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide, reflects these substituents’ positions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide typically involves multi-step reactions:

  • Formation of the Tetrahydrobenzothiophene Core:
    Cyclohexanone undergoes condensation with elemental sulfur and ammonium acetate to yield 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. Subsequent nitrosation and dehydration introduce the cyano group at position 3 .

  • Acetylation with 3-Methylbenzoyl Chloride:
    The amine group at position 2 reacts with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .

Representative Reaction Scheme:

\ce4,5,6,7Tetrahydro1benzothiophen2amine+3Methylbenzoylchloride>[Et3N]N(3Cyano4,5,6,7tetrahydro1benzothiophen2yl)3methylbenzamide\ce{4,5,6,7-Tetrahydro-1-benzothiophen-2-amine + 3-Methylbenzoyl chloride ->[\text{Et}_3\text{N}] N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide}

Optimization Challenges

  • Cyano Group Stability: Harsh nitrosation conditions may degrade the cyano substituent, necessitating controlled temperatures (< 50°C) .

  • Stereochemical Purity: Racemization at the tetrahydrobenzothiophene’s chiral centers requires chiral resolution techniques.

Physicochemical Properties

Experimental and Computed Data

PropertyValueMethod/Source
Molecular Weight296.4 g/molPubChem
logP (Partition Coeff.)4.05Computational
Topological PSA52.89 ŲChemAxon
Hydrogen Bond Donors1Experimental
Hydrogen Bond Acceptors3Experimental
Melting PointNot reported

The compound’s moderate lipophilicity (logP = 4.05) suggests balanced solubility in polar and nonpolar solvents, while its topological polar surface area (52.89 Ų) aligns with drug-like molecules .

Analog StructureTargetIC50 (nM)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methylbenzamideEGFR Kinase120
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamidePI3Kα85

Applications in Drug Discovery

Lead Compound Optimization

The compound’s scaffold serves as a starting point for:

  • Oncology: Modifications to the benzamide group (e.g., introducing halogens) enhance kinase selectivity .

  • CNS Disorders: Incorporating piperazine or morpholine rings improves blood-brain barrier penetration .

Material Science Applications

  • Liquid Crystals: The rigid tetrahydrobenzothiophene core contributes to mesophase stability in display technologies .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Causes skin irritation)Wear protective gloves
H319 (Causes eye irritation)Use eye protection
H335 (May cause respiratory irritation)Use in ventilated areas

Storage recommendations include refrigeration (2–8°C) in airtight containers to prevent hydrolysis of the cyano group .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic pathways.

  • Structure-Activity Relationships: Systematically vary substituents to optimize target binding.

  • Crystallographic Studies: Resolve 3D conformation to guide computational modeling.

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